Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel-
Description
This compound is a carbamate derivative featuring a pyrrolidine ring with a fluorine atom at the 4-position and a phenylmethyl ester group attached via a carbamate linkage. The stereochemistry (3R,4R) is critical for its biological activity, influencing binding affinity and metabolic stability. Carbamates are widely used in medicinal chemistry due to their protease inhibition properties and ability to enhance pharmacokinetic profiles .
Properties
IUPAC Name |
benzyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUUEWPRQZDNF-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140539 | |
| Record name | Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-20-2 | |
| Record name | Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized through the fluorination of a suitable pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The fluoropyrrolidine intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of novel catalysts and reagents.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyl group may enhance the compound’s binding affinity and specificity towards its targets. The carbamate group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) Carbamic Acid, [(3R,4S)-4-Fluoro-3-Pyrrolidinyl]-, 1,1-Dimethylethyl Ester, rel-
- Key Differences :
- Stereochemistry: (3R,4S) vs. (3R,4R) in the main compound.
- Ester Group: 1,1-Dimethylethyl (tert-butyl) replaces phenylmethyl.
(b) tert-Butyl ((3R,4R)-4-Fluoropiperidin-3-yl)carbamate
- Key Differences :
- Ring Structure: Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Substitution: Fluorine retained at the 4-position.
- Impact :
(c) rel-Benzyl (3S,4S)-4-Hydroxy-3-Methylpiperidine-1-carboxylate
- Key Differences :
- Functional Groups: Hydroxyl and methyl substituents replace fluorine.
- Ester Group: Benzyl ester instead of phenylmethyl.
Table 1: Comparative Analysis
Pharmacological and Mechanistic Insights
- Enzyme Inhibition : Carbamates like the main compound are hypothesized to act as transition-state analogues for aspartyl proteases (e.g., gamma-secretase), suppressing amyloid-beta production .
- Anticonvulsant Potential: Structural parallels to brivaracetam () suggest possible neurological applications, though the phenylmethyl ester may limit blood-brain barrier penetration compared to smaller esters .
Biological Activity
Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel- (CAS: 1638761-20-2) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound is classified as a carbamate and features a pyrrolidine ring with a fluorine substituent. Its molecular formula is , and it has the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 232.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Structure | Chemical Structure |
The biological activity of carbamate compounds often involves their interaction with enzymes and receptors in the body. Specifically, carbamic acid derivatives can act as inhibitors of various enzymes due to their ability to form stable complexes with active sites.
- NAAA Inhibition : Research indicates that certain carbamate derivatives exhibit inhibitory effects on the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAAA), which is involved in the metabolism of fatty acid ethanolamides (FAEs). This inhibition can lead to increased levels of bioactive lipids, which may have therapeutic effects in pain and inflammation management .
- Stability and Reactivity : The introduction of a fluorine atom into the pyrrolidine ring enhances the stability of the compound against hydrolysis compared to non-fluorinated analogs. This stability is crucial for maintaining therapeutic efficacy in vivo .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of carbamate derivatives, including those similar to N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-. Key findings include:
- In vitro Potency : Compounds with similar structures have shown varying degrees of potency against NAAA, with some exhibiting IC50 values as low as 127 nM, indicating strong inhibition capabilities .
- Stereochemistry : The stereochemistry of the pyrrolidine ring plays a critical role in determining biological activity. Enantiomers with specific configurations can significantly alter potency levels, highlighting the importance of chirality in drug design .
Case Studies
Several case studies have demonstrated the potential applications of carbamate derivatives:
- Pain Management : A study involving a related compound showed promising results in reducing pain responses in animal models through NAAA inhibition . This suggests that similar compounds could be developed for clinical use.
- Cancer Research : Another investigation into carbamate derivatives revealed their potential as therapeutic agents targeting oncogenic pathways, particularly in non-small cell lung cancer (NSCLC). The ability to inhibit specific growth factors may provide a novel approach to cancer treatment .
Q & A
How can the stereochemical configuration of this compound be confirmed experimentally?
Advanced Research Focus
To confirm the (3R,4R) stereochemistry, nuclear magnetic resonance (NMR) spectroscopy combined with X-ray crystallography or chiral chromatography is recommended. For example, evidence from related pyrrolidine derivatives (e.g., [(3R,4R)-3,4-difluoropyrrolidine-1-carboxylate]) suggests that coupling constants in H NMR and NOESY correlations can resolve stereochemical assignments . Advanced methods like Mosher ester analysis or computational modeling (DFT calculations) may further validate spatial arrangements.
What synthetic routes are reported for similar carbamate-protected pyrrolidine derivatives?
Basic Research Focus
A common approach involves coupling a fluorinated pyrrolidine intermediate with a benzyl carbamate group. For instance, in , esterification under hydrogen gas with palladium catalysts (e.g., Pd/C in methanol) achieved high yields (96%) for analogous compounds. Key steps include:
- Protecting the amine group with a carbamate moiety.
- Stereoselective fluorination using agents like DAST (diethylaminosulfur trifluoride).
- Purification via column chromatography or recrystallization .
How can conflicting data on reaction yields for carbamate formation be resolved?
Advanced Research Focus
Yield discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example, reports 96% yield using aqueous conditions and phenyl acetate, while notes 70% yield for a similar step with benzoate intermediates. To address contradictions:
- Optimize solvent systems (e.g., polar aprotic vs. halogenated solvents).
- Screen catalysts (e.g., Pd/C vs. Rh-based catalysts).
- Monitor reaction progress via TLC or HPLC to identify side products .
What safety protocols are critical when handling this compound?
Basic Research Focus
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) per GHS classification . Essential precautions include:
- Engineering controls : Fume hoods for ventilation.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency measures : Immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation for inhalation exposure .
How can enantiomeric purity be assessed during synthesis?
Advanced Research Focus
Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. For example, highlights achieving >99% chiral purity using asymmetric reduction with sodium borohydride in alcohol/halogenated solvent mixtures. Mass spectrometry (HRMS) and optical rotation measurements complement chromatographic data .
What analytical techniques are suitable for characterizing degradation products?
Advanced Research Focus
LC-MS/MS and GC-MS are effective for identifying degradation pathways. For carbamate derivatives, thermal decomposition may release CO, forming secondary amines. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with NMR can track structural changes. emphasizes using peak identification solutions (e.g., diluent-solvent systems) to isolate impurities .
How does fluorination at the 4-position impact biological activity?
Advanced Research Focus
Fluorine’s electronegativity and steric effects can enhance metabolic stability and target binding. For instance, fluorinated pyrrolidines in and are intermediates in bioactive molecules (e.g., protease inhibitors). Comparative studies using non-fluorinated analogs (via F NMR or radiolabeling) can elucidate pharmacokinetic differences .
What methodologies optimize large-scale purification without compromising stereointegrity?
Advanced Research Focus
Crystallization in mixed solvents (e.g., ethyl acetate/hexane) preserves stereochemistry. achieved 70% yield via recrystallization of a benzoate intermediate. For heat-sensitive compounds, flash chromatography with silica gel or reverse-phase HPLC minimizes racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
